Methyl 4H-thieno[3,2-c]thiochromene-2-carboxylate
Overview
Description
Methyl 4H-thieno[3,2-c]thiochromene-2-carboxylate is a heterocyclic compound that features a fused thiophene and chromene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-thieno[3,2-c]chromenes typically involves the intramolecular arylation of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes. The iodination of 4-chloromethylthiophene-2-carbaldehyde by N-iodosuccinimide under solvent-free conditions yields 4-chloromethyl-5-iodothiophene-2-carbaldehyde. This intermediate undergoes palladium-catalyzed intramolecular cyclization to form 4H-thieno[3,2-c]chromene-2-carbaldehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of palladium-catalyzed reactions and solvent-free conditions suggests that scalable methods could be developed based on these principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4H-thieno[3,2-c]thiochromene-2-carboxylate can undergo various chemical reactions, including:
Electrophilic Substitution: Electrophilic substitution occurs at the C-8 position of the chromene ring.
Common Reagents and Conditions
Oxidation: 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in methanol.
Electrophilic Substitution: Various electrophiles can be used, depending on the desired substitution pattern.
Major Products
Oxidation: 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde.
Electrophilic Substitution: Substituted thieno[3,2-c]chromene derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 4H-thieno[3,2-c]thiochromene-2-carboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets and pathways. For example, its anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate .
- 8-Methyl-4H-thieno[3,2-c]chromene-2-carboxylic acid .
Uniqueness
Methyl 4H-thieno[3,2-c]thiochromene-2-carboxylate is unique due to its specific substitution pattern and the presence of both thiophene and chromene rings. This combination of structural features contributes to its distinct electronic and biological properties.
Properties
IUPAC Name |
methyl 4H-thieno[3,2-c]thiochromene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2S2/c1-15-13(14)11-6-8-7-16-10-5-3-2-4-9(10)12(8)17-11/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPGWNIVAVCZEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C3=CC=CC=C3SC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301211960 | |
Record name | Methyl 4H-thieno[3,2-c][1]benzothiopyran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301211960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126522-02-9 | |
Record name | Methyl 4H-thieno[3,2-c][1]benzothiopyran-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126522-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4H-thieno[3,2-c][1]benzothiopyran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301211960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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